乙烯基膦酸

描述

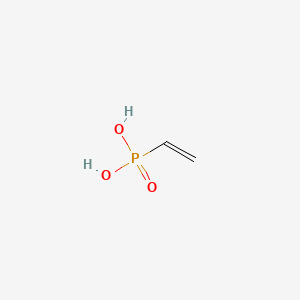

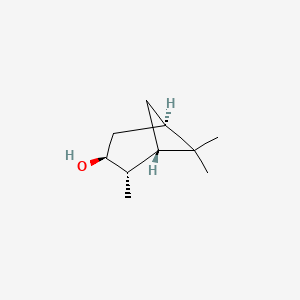

Vinylphosphonic acid (VPA) is an organophosphorus compound with the formula C2H3PO3H2 . It is a colorless, low-melting solid, although commercial samples are often yellowish viscous liquids . It is used to prepare adhesives . As in other phosphonic acids, the phosphorus center is tetrahedral, being bonded to an organic group (vinyl in this case), two OH groups, and an oxygen .

Synthesis Analysis

Vinylphosphonic acid can be prepared in several ways, but the most common involves the addition of PCl3 to acetaldehyde . This adduct reacts with acetic acid to form CH3CH(Cl)PO(OH)2, which then undergoes dehydrochlorination to afford the target . Vinylphosphonic acid is polymerized at 80°C by free radical polymerization to give a high-molecular-weight polymer .

Molecular Structure Analysis

The molecular formula of Vinylphosphonic acid is C2H5O3P . The molecular weight is 108.03 g/mol . The structure of Vinylphosphonic acid is tetrahedral, with the phosphorus center being bonded to an organic group (vinyl), two OH groups, and an oxygen .

Chemical Reactions Analysis

The polymerization of vinylphosphonic acid gives polyvinylphosphonic acid, which is best known for promoting adhesion between organic and inorganic phases . Such interfaces exist between coatings and the substrates to which they are applied .

Physical and Chemical Properties Analysis

Vinylphosphonic acid is a colorless, low-melting solid, although commercial samples are often yellowish viscous liquids . It has a density of 1.37 g/mL at 20 °C and a melting point of 36 °C .

科学研究应用

聚合与材料科学

稀土金属介导的精确聚合:乙烯基膦酸及其衍生物在通过稀土金属介导的基团转移聚合(REM-GTP)开发精密聚合物中发挥关键作用。该工艺对于合成聚(乙烯基膦酸酯)至关重要,聚(乙烯基膦酸酯)在材料科学应用中表现出理想的性能。REM-GTP 的详细机理,包括引发和增长阶段,对于理解这些聚合物的形成和性质至关重要。该方法提供了对表面功能化和 N 配位迈克尔型单体的聚合的见解,这对于用极性单体创建新材料至关重要 (Soller, Salzinger, & Rieger, 2016)。

环境应用

聚合物的降解:通过利用乙烯基膦酸的衍生物,对聚氨酯、聚碳酸酯和聚酰胺等聚合物的降解途径的研究取得了进展。这些研究阐明了膦酸盐作为降解剂的有效性,为聚合物的回收和废物管理提供了潜在的环境效益。该过程中的含磷降解产物因其阻燃性能而备受关注,表明回收材料的降解和功能化具有双重好处 (Mitova et al., 2013)。

化学合成与功能材料

膦酸的合成与应用:膦酸官能团与乙烯基膦酸有关,由于其与磷酸根部分子的结构类似性而具有广泛的应用。这些应用涵盖了超分子材料的设计、生物活性(不包括与药物相关的应用)、骨靶向、表面功能化,以及在化学、生物学和物理学中的分析和成像目的。合成膦酸的不同方法,包括涉及亚磷酸的直接方法,强调了乙烯基膦酸衍生物在创建具有特定生物活性或物理化学性质的功能材料和化合物中的重要性 (Sevrain et al., 2017)。

作用机制

Target of Action

Vinylphosphonic acid (VPA) primarily targets the surface of metal substrates and organic-inorganic interfaces. It is used to prepare polyvinylphosphonic acid (PVPA), which promotes adhesion between these phases . This makes it valuable in applications such as coatings, dental cements, and fuel cell membranes.

Mode of Action

VPA interacts with its targets through polymerization, forming PVPA. This polymerization process involves the radical polymerization of VPA in the presence of initiator systems and chain transfer agents . The resulting PVPA molecules adhere strongly to metal surfaces and other substrates, enhancing the adhesion properties of coatings and other materials.

Biochemical Pathways

The primary biochemical pathway affected by VPA is the polymerization pathway. When VPA polymerizes, it forms PVPA, which can then interact with various substrates. This interaction is crucial for creating strong bonds between organic and inorganic materials, improving the durability and performance of the resulting composites .

Pharmacokinetics

The bioavailability of VPA in these applications is determined by its ability to polymerize and form stable bonds with substrates .

Result of Action

The molecular and cellular effects of VPA’s action include the formation of strong adhesive bonds between PVPA and various substrates. This results in enhanced durability and performance of coatings, dental cements, and other materials. The polymerization of VPA into PVPA also contributes to the creation of hydrogels and other advanced materials used in drug delivery and biomimetic mineralization .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions can influence the efficacy and stability of VPA. For instance, the adsorption of anions on the PVPA surface can regulate its hydratability and friction properties . These factors are crucial in applications where environmental compatibility and stability are essential, such as in water-based superlubricity systems.

Vinylphosphonic acid’s unique properties and interactions make it a valuable compound in various industrial and biomedical applications, particularly where strong adhesion and durable materials are required.

: Mengmeng Liu et al., Nanomaterials, 2022 : Vinylphosphonic acid - Wikipedia : Vinylphosphonic acid 97 1746-03-8 - MilliporeSigma

安全和危害

Vinylphosphonic acid is considered hazardous. It may be corrosive to metals and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

未来方向

Vinylphosphonic acid and its derivatives have potential applications in various fields. For instance, poly(vinylphosphonic acid-co-acrylic acid) (PVPA-co-AA) has been identified as a potential candidate for use in bone tissue scaffolds . Furthermore, Vinylphosphonic acid polymers are capable of binding with various metal cations , suggesting potential use in visualizing the interaction of polymers with viral particles and cells .

生化分析

Biochemical Properties

Vinylphosphonic acid is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives

Cellular Effects

This polymer is known for promoting adhesion between organic and inorganic phases , which could potentially influence cell function.

Molecular Mechanism

It’s known that the polymerization of Vinylphosphonic acid gives polyvinylphosphonic acid , which is best known for promoting adhesion between organic and inorganic phases

Dosage Effects in Animal Models

There is limited information available on the effects of Vinylphosphonic acid at different dosages in animal models. A study has shown that a copolymer of Vinylphosphonic acid exhibited antiviral activity against the influenza virus in in vitro and in vivo experiments

Metabolic Pathways

Vinylphosphonic acid is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives

属性

IUPAC Name |

ethenylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5O3P/c1-2-6(3,4)5/h2H,1H2,(H2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWTYVWXUKTLCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27754-99-0 | |

| Record name | Poly(vinylphosphonic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27754-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40862745 | |

| Record name | Phosphonic acid, P-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1746-03-8, 27754-99-0 | |

| Record name | Vinylphosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1746-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, P-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonic acid, P-ethenyl-, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonic acid, P-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinylphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphonic acid, ethenyl-, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The molecular formula of vinylphosphonic acid is C2H5O3P, and its molecular weight is 108.02 g/mol. []

A: Vinylphosphonic acid has been characterized by 1H NMR, 13C NMR, 31P NMR, and ultraviolet spectroscopy. These techniques provide information about its structure, conformation, and electronic properties. [, ]

A: The water uptake of PVPA-based hydrogels is influenced by the copolymer composition, particularly the ratio of vinylphosphonic acid to other monomers. Increasing the VPA content generally leads to higher water uptake. [, ]

A: Yes, PVPA, particularly a hydrolyzed product of poly[bis(2-chloroethyl) vinylphosphonate], can initiate the radical polymerization of methyl methacrylate in aqueous solution. []

A: Yes, molecular dynamics simulations have been used to investigate the local structures and dynamics of imidazole molecules in proton-conducting PVPA-imidazole composite materials. These simulations provide insights into the proton conduction mechanism in these materials. [, ]

A: The incorporation of vinylphosphonic acid into copolymers introduces phosphonic acid groups, which contribute to hydrophilicity, calcium binding ability, and proton conductivity. The degree of these effects depends on the VPA content in the copolymer. [, , ]

A: PVPA-based membranes exhibit good stability in acidic environments. For instance, membranes made from poly(vinylphosphonic acid-co-acrylonitrile) were found to be stable in oxidative Fenton reagent for 1 hour at 70 °C. []

ANone: PVPA and its copolymers have potential applications in various fields, including:

- Fuel Cells: As proton-conducting membranes due to their high proton conductivity, especially at elevated temperatures and low humidity. [, , , ]

- Biomaterials: As components of bone tissue scaffolds due to their ability to bind calcium and promote bone regeneration. [, ]

- Drug Delivery: As components of stimuli-responsive hydrogels that can release drugs in a controlled manner in response to temperature or pH changes. [, ]

- Water Treatment: As adsorbents for removing heavy metal ions, such as uranium, from water. []

- Superlubricity: As coatings on titanium alloys to achieve low friction and high wear resistance in artificial joints. [, , ]

A: A combination of one- and two-dimensional NMR techniques, including 1H NMR, 13C NMR, and 31P NMR, is commonly used to characterize the microstructure of PVPA and its copolymers. These techniques provide information on tacticity, regioregularity, and copolymer composition. []

A: While specific studies on the environmental impact of vinylphosphonic acid and its polymers are limited, the presence of phosphonic acid groups suggests potential for biodegradation and interaction with environmental systems. [, ]

ANone: Significant milestones include:

- Development of efficient synthesis methods for vinylphosphonic acid monomer. [, ]

- Successful polymerization of vinylphosphonic acid and its copolymers via various techniques. [, , , ]

- Understanding the microstructure and properties of PVPA and its copolymers. [, , ]

- Exploration of diverse applications in fuel cells, biomaterials, drug delivery, and other fields. [, , , , , , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(DODECYLOXY)ETHOXY]ACETIC ACID](/img/structure/B3422927.png)

![2-[(E)-2-nitroethenyl]-1H-pyrrole](/img/structure/B3422954.png)

![2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione](/img/structure/B3422993.png)